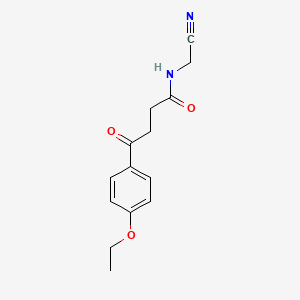

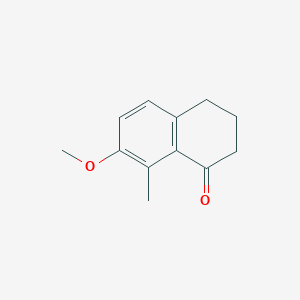

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

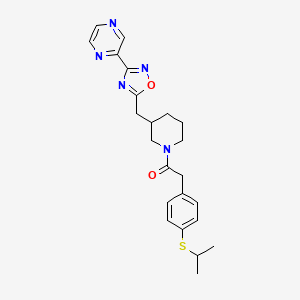

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as this compound, is an organic compound that is used in various scientific research applications. It is a derivative of naphthalene, a naturally occurring hydrocarbon found in crude oil, coal tar, and wood smoke. This compound has been studied for its potential therapeutic effects, as well as its ability to act as a synthetic intermediate in the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Selective O-Methyloxime Formation : This compound undergoes reactions with O-methylhydroxylamine hydrochloride in pyridine to form various products, including E-Z isomers, which can be further reduced or hydrolysed. X-ray crystallography has been used to establish the structure and stereochemistry of these products (Collins, Fallon, & Skene, 1994).

Functionalization and Structural Modification : The compound has been used in the synthesis of different chemical structures, such as hexahydrochrysene-diol, through various chemical transformations including deformylation, methylation, and lithium aluminium hydride reduction (Collins, Cullen, Fallon, & Gatehouse, 1984).

Base-Catalyzed Rearrangement : In another study, the compound underwent a base-catalyzed rearrangement to produce hydrophenanthrene keto acid, illustrating its potential for diverse chemical transformations (Collins, Fallon, & Skene, 1994).

Synthesis of Novel Oximes : This compound was utilized in the synthesis of oximes, which were then evaluated as inhibitors of a specific enzyme, showcasing its application in medicinal chemistry (Zhuang & Hartmann, 1998).

Cytoprotective Effects : A study explored the isolation of dihydronaphthalenones from the wood of Catalpa ovata, demonstrating potential antioxidant activities and cytoprotective effects in cell models (Kil et al., 2018).

Total Synthesis of Complex Molecules : The compound has been utilized in the total synthesis of complex molecules like illudalanes, highlighting its importance in synthetic organic chemistry (Girija, Shanker, & Rao, 1991).

Ring Contraction in Organic Synthesis : The oxidation of 1,2-dihydronaphthalenes like this compound with thallium trinitrate leads to ring contraction products, showcasing its utility in organic synthesis (Ferraz, Silva, & Vieira, 2001).

Propiedades

IUPAC Name |

7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABCONMRWCPGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)

![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)